

# Validating the Structure of 5-Bromo-2,4-dimethylaniline Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 5-Bromo-2,4-dimethylaniline

Cat. No.: B189010

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount to ensure the integrity and reproducibility of their work. This guide provides a comparative overview of standard analytical techniques for validating the structure of **5-Bromo-2,4-dimethylaniline** and its derivatives. It includes experimental data from closely related analogs to offer a practical reference for structure confirmation.

## Spectroscopic and Chromatographic Data Comparison

The structural confirmation of **5-Bromo-2,4-dimethylaniline** and its derivatives relies on a combination of spectroscopic and chromatographic techniques. While specific experimental data for **5-Bromo-2,4-dimethylaniline** is not readily available in public databases, data from structurally similar bromoaniline derivatives can provide valuable comparative benchmarks.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for Bromoaniline Derivatives (in  $\text{CDCl}_3$ )

Compound	<sup>1</sup> H NMR (ppm)	<sup>13</sup> C NMR (ppm)
p-Bromoaniline[1]	7.17 (d, J=9 Hz, 2H), 6.49 (d, J=9 Hz, 2H)	145.70, 132.27, 117.00, 110.44
4-Bromo-2-methylaniline	-	Data available but not detailed in search results[2]
5-Bromo-2-methylaniline	-	-
5-Bromoindole (related scaffold)[3]	~8.1 (br s, 1H), 7.758 (d, 1H), 7.254 (t, 1H), 7.204 (dd, 1H), 7.147 (d, 1H), 6.470 (t, 1H)	134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60 (for 5-bromo-3-methyl-1H-indole)

Table 2: Mass Spectrometry Data for Brominated Anilines

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectrometry Characteristics
5-Bromo-2,4-dimethylaniline	C <sub>8</sub> H <sub>10</sub> BrN	200.08[4]	Expected M+ and M+2 isotopic peaks with ~1:1 ratio, characteristic of a single bromine atom. [5]
4-Bromo-N,N-dimethylaniline	C <sub>8</sub> H <sub>10</sub> BrN	200.076[6]	Electron ionization mass spectrum available, showing the characteristic bromine isotopic pattern.[6]
5-Bromo-2,3-dimethylaniline	C <sub>8</sub> H <sub>10</sub> BrN	200.079[7]	-

## Experimental Protocols for Structural Validation

Detailed methodologies are crucial for the reproducibility and validation of chemical structures. Below are standard protocols for the key analytical techniques used in the characterization of **5-Bromo-2,4-dimethylaniline** derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### Sample Preparation:

- Weigh approximately 5-10 mg of the bromoaniline derivative.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

### $^1\text{H}$ NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Spectral Width: 10-15 ppm
- Pulse Sequence: Standard proton pulse sequence
- Number of Scans: 8-16, depending on concentration
- Relaxation Delay: 1-5 seconds

### $^{13}\text{C}$ NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Spectral Width: 200-250 ppm
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more to achieve adequate signal-to-noise

- Relaxation Delay: 2-5 seconds

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Sample Preparation for LC-MS:

- Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[\[8\]](#)

Instrumentation and Conditions (LC-MS with ESI):

- Chromatography: A C18 reversed-phase column is commonly used.[\[8\]](#)
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.[\[8\]](#)
- Ion Source: Electrospray ionization (ESI) in positive ion mode is typical for anilines.[\[8\]](#)
- Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.[\[8\]](#)
- Data Acquisition: Acquire full scan mass spectra to identify the molecular ion and its isotopic pattern. The presence of a bromine atom will result in characteristic M<sup>+</sup> and M+2 peaks of nearly equal intensity.[\[5\]](#)

## Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline compound.

Crystal Growth:

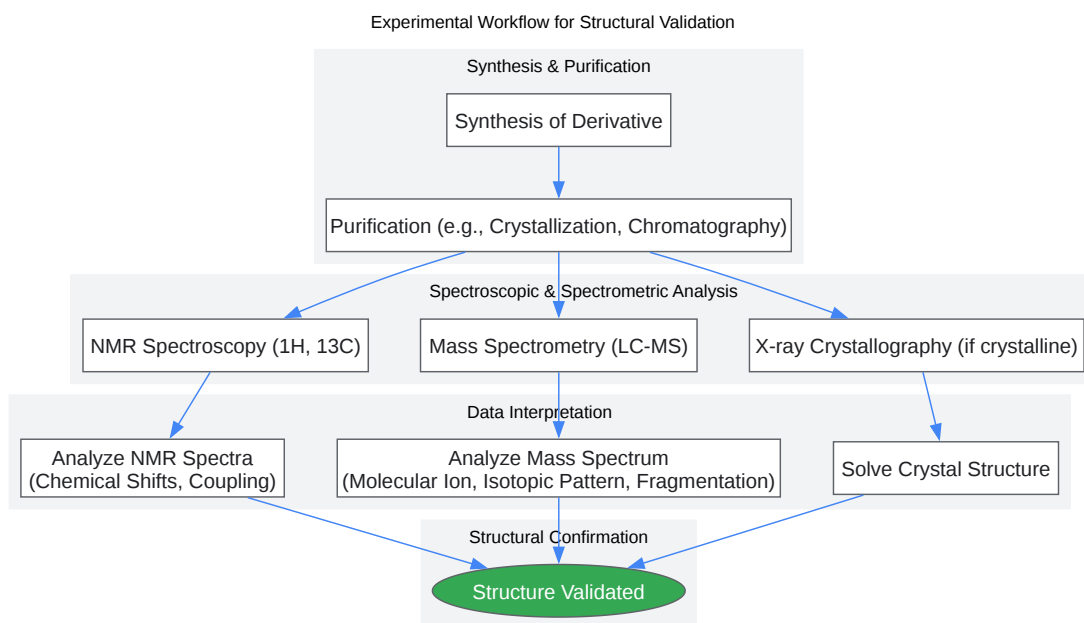
- Dissolve the purified compound in a suitable solvent or solvent mixture until saturation.
- Slowly evaporate the solvent at room temperature or use techniques like vapor diffusion to grow single crystals of sufficient size and quality.

Data Collection and Structure Refinement:

- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data using a diffractometer, typically with Mo K $\alpha$  radiation.
- Process the collected data, including integration of reflection intensities and absorption corrections.
- Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.

## Visualizing Workflows and Pathways

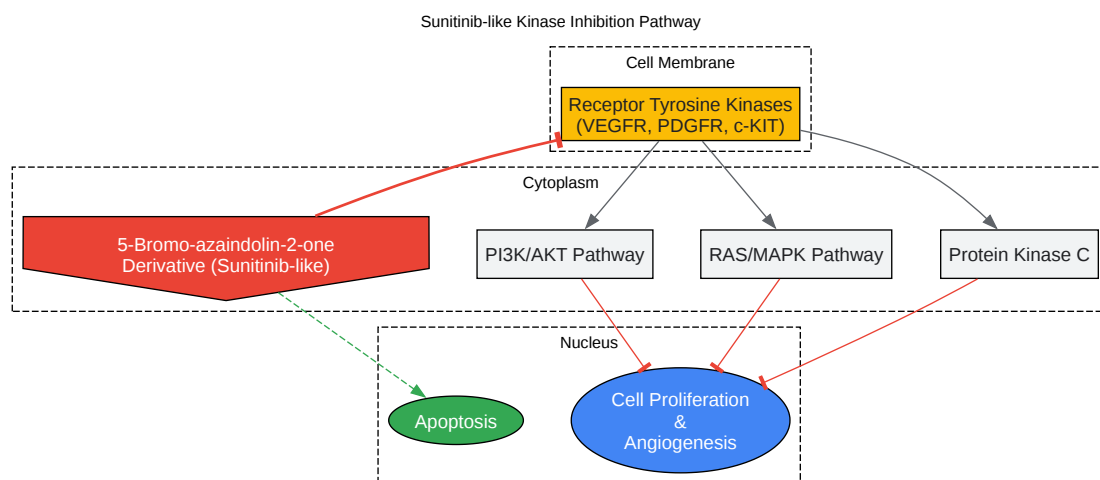
Diagrams are essential for representing complex relationships and workflows in a clear and concise manner.

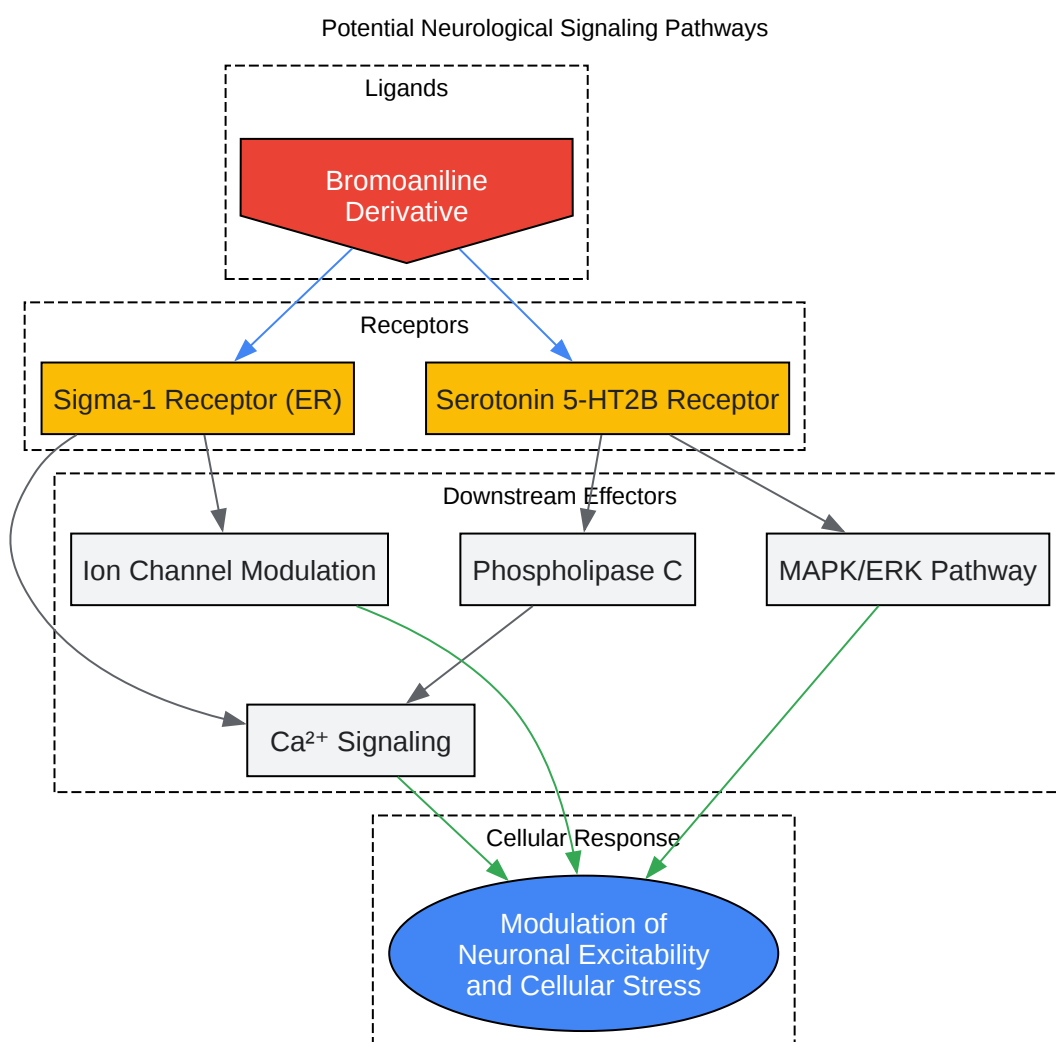


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A typical experimental workflow for structural validation.

Derivatives of bromoanilines have shown significant biological activity. For instance, 5-bromo-7-azaindolin-2-one derivatives, which can be synthesized from bromoaniline precursors, have demonstrated potent antitumor activity by inhibiting various protein kinases, similar to the action of Sunitinib.<sup>[9][10][11]</sup>





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